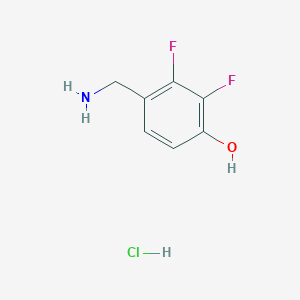
4-(アミノメチル)-2,3-ジフルオロフェノール;塩酸塩
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(Aminomethyl)-2,3-difluorophenol;hydrochloride is an organic compound that features a phenol group substituted with aminomethyl and difluoro groups
科学的研究の応用
4-(Aminomethyl)-2,3-difluorophenol;hydrochloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and polymers.
作用機序
Target of Action
Similar compounds have been found to interact with various enzymes and receptors .
Mode of Action
It’s likely that the compound interacts with its targets, leading to changes in their function .
Biochemical Pathways
Similar compounds have been found to influence various metabolic pathways .
Pharmacokinetics
Similar compounds have shown various pharmacokinetic properties, influencing their bioavailability .
Result of Action
Similar compounds have shown various effects at the molecular and cellular level .
生化学分析
Biochemical Properties
. It is known that the compound can interact with various enzymes, proteins, and other biomolecules. The nature of these interactions is largely dependent on the specific biochemical context and the presence of other molecules .
Cellular Effects
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride on cells are complex and multifaceted. It can influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . The specific effects can vary depending on the type of cell and the concentration of the compound.
Molecular Mechanism
It is likely to involve binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can change over time. This includes its stability, degradation, and long-term effects on cellular function . These temporal effects can be influenced by various factors, including the specific experimental conditions and the presence of other compounds.
Dosage Effects in Animal Models
The effects of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can vary with different dosages in animal models . This includes potential threshold effects, as well as possible toxic or adverse effects at high doses. The specific dosage effects can depend on the type of animal model and the specific experimental conditions.
Metabolic Pathways
4-(Aminomethyl)-2,3-difluorophenol hydrochloride may be involved in various metabolic pathways This could include interactions with enzymes or cofactors, as well as potential effects on metabolic flux or metabolite levels
Transport and Distribution
The transport and distribution of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride within cells and tissues can be influenced by various factors . This includes potential interactions with transporters or binding proteins, as well as effects on its localization or accumulation.
Subcellular Localization
The subcellular localization of 4-(Aminomethyl)-2,3-difluorophenol hydrochloride can influence its activity or function This could include potential targeting signals or post-translational modifications that direct it to specific compartments or organelles
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-2,3-difluorophenol;hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 2,3-difluorophenol.
Aminomethylation: The phenol undergoes aminomethylation using formaldehyde and ammonium chloride under acidic conditions to introduce the aminomethyl group.
Hydrochloride Formation: The resulting aminomethylated product is then treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar steps but are optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
化学反応の分析
Types of Reactions
4-(Aminomethyl)-2,3-difluorophenol;hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Primary amines.
Substitution: Various substituted phenols depending on the nucleophile used.
類似化合物との比較
Similar Compounds
- 4-(Aminomethyl)phenol
- 2,3-Difluorophenol
- 4-(Methoxyphenyl)aminomethylphenol
Uniqueness
4-(Aminomethyl)-2,3-difluorophenol;hydrochloride is unique due to the presence of both aminomethyl and difluoro groups on the phenol ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.
特性
IUPAC Name |
4-(aminomethyl)-2,3-difluorophenol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7F2NO.ClH/c8-6-4(3-10)1-2-5(11)7(6)9;/h1-2,11H,3,10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDTCDKGOCJULFB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1CN)F)F)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClF2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
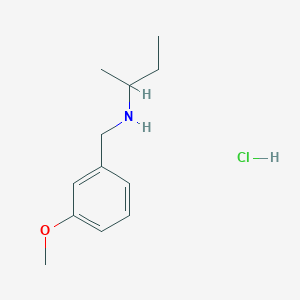
![3-((2-(4-methoxyphenyl)-2-oxoethyl)thio)-5-propyl-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2485604.png)
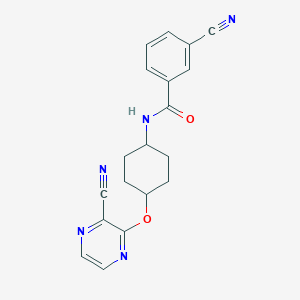
![(1R,5R,6R)-3-{[(9H-fluoren-9-yl)methoxy]carbonyl}-3-azabicyclo[3.2.0]heptane-6-carboxylic acid](/img/new.no-structure.jpg)
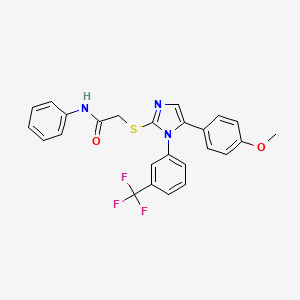
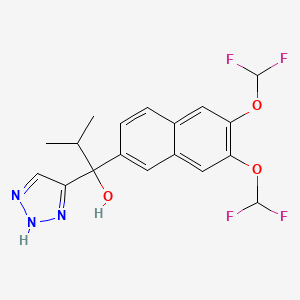
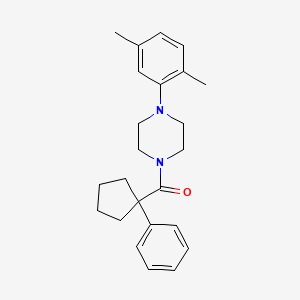
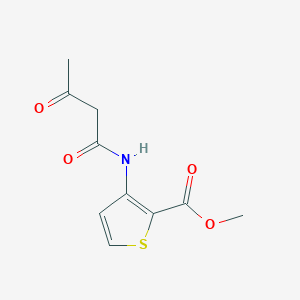
![(1E)-N'-hydroxy-3-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanimidamide](/img/structure/B2485616.png)
![2-{4-[(3,4-Dichlorobenzyl)oxy]phenyl}-4-(2-thienyl)pyrimidine](/img/structure/B2485618.png)
![(Z)-N-(3-allyl-6-methylbenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-diethylsulfamoyl)benzamide](/img/structure/B2485619.png)

![6-(cinnamylthio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2485623.png)
![[2-oxo-2-[4-(propanoylamino)phenyl]ethyl] 3-[[(E)-2-phenylethenyl]sulfonylamino]benzoate](/img/structure/B2485625.png)
